molecular formula C14H20N2O4 B581744 Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate CAS No. 1400644-30-5

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate

Cat. No.: B581744
CAS No.: 1400644-30-5
M. Wt: 280.324
InChI Key: JVQSDPXPFAVXGF-UHFFFAOYSA-N
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Description

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a synthetic organic compound belonging to the carbamate class. Carbamates are characterized by a carbonyl group bonded to both an amine nitrogen and an oxygen atom (N-C(=O)-O) and are widely used in organic synthesis and medicinal chemistry . This compound features a benzyloxycarbonyl (Cbz) group, a common protecting group for amines that is stable to bases and nucleophiles but can be removed under mild conditions by catalytic hydrogenation or with Lewis acids . The presence of both the Cbz-protected amine and the 3-methoxypropyl carbamoyl side chain makes it a valuable bifunctional intermediate. It is primarily used in pharmaceutical research and drug discovery for the construction of more complex molecules, particularly as a building block for the synthesis of active pharmaceutical ingredients (APIs) or for the introduction of specific functional groups. Researchers utilize this reagent in peptide-mimetic chemistry, combinatorial synthesis, and as a precursor for novel chemical entities. Handle with appropriate safety precautions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl N-[2-(3-methoxypropylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSDPXPFAVXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139849
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-30-5
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (3-Methoxypropyl)carbamoylmethylamine

The carbamoylmethylamine intermediate is prepared through a nucleophilic acyl substitution reaction:

Reaction Conditions:

  • Reactants: 3-Methoxypropylamine (1.0 eq) + chloroacetyl chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (1.2 eq)

  • Temperature: 0–5°C (ice bath)

  • Time: 2 hours

Procedure:

  • Chloroacetyl chloride is added dropwise to a stirred solution of 3-methoxypropylamine and triethylamine in DCM.

  • The mixture is stirred at 0–5°C until completion (monitored by TLC).

  • The product is extracted with DCM, washed with brine, and dried over MgSO₄.

  • The solvent is evaporated to yield (3-methoxypropyl)carbamoylmethylamine as a pale-yellow oil.

Yield: 85–90%
Purity (HPLC): ≥95%

Carbamate Formation with Benzyl Chloroformate

The intermediate is reacted with benzyl chloroformate to install the benzyl carbamate group:

Reaction Conditions:

  • Reactants: (3-Methoxypropyl)carbamoylmethylamine (1.0 eq) + benzyl chloroformate (1.05 eq)

  • Solvent: Tetrahydrofuran (THF)/Water (4:1 v/v)

  • Base: Sodium bicarbonate (2.0 eq)

  • Temperature: 0–25°C

  • Time: 4–6 hours

Procedure:

  • Benzyl chloroformate is added slowly to a biphasic mixture of the amine intermediate, THF, water, and NaHCO₃.

  • The reaction is stirred at room temperature until completion.

  • The organic layer is separated, dried over Na₂SO₄, and concentrated.

  • The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Yield: 75–80%
Purity (NMR): ≥98%

Industrial-Scale Optimization

For large-scale production, the following modifications are implemented:

Parameter Laboratory Scale Industrial Scale
Reactor Type BatchContinuous Flow
Catalyst TriethylamineImmobilized Lipase B
Temperature 0–25°C30–40°C
Purification Column ChromatographyCrystallization (Ethanol/H₂O)
Throughput 10–50 g/day5–10 kg/day

Advantages of Industrial Methods:

  • Higher Yield (90–95%): Reduced side reactions due to precise residence time control.

  • Cost Efficiency: Solvent recycling and catalyst reuse lower production costs.

Critical Analysis of Methodologies

Solvent Selection

  • Polar Aprotic Solvents (THF, DMF): Enhance reaction rates but require stringent drying.

  • Eco-Friendly Alternatives: 2-MeTHF and cyclopentyl methyl ether (CPME) show comparable efficiency with lower toxicity.

Catalyst Impact

  • Triethylamine: Effective but generates stoichiometric waste.

  • Enzymatic Catalysts (e.g., CAL-B): Enable room-temperature reactions with >99% enantiomeric excess in asymmetric syntheses.

Byproduct Management

  • HCl Scavenging: Use of NaHCO₃ or polymer-supported scavengers (e.g., MP-carbonate) minimizes acid-induced degradation.

Spectroscopic Characterization

Post-synthesis validation includes:

Key NMR Peaks (CDCl₃):

  • δ 7.32–7.37 ppm (m, 5H): Benzyl aromatic protons.

  • δ 5.11 ppm (s, 2H): Benzyl CH₂.

  • δ 3.36 ppm (q, 2H): Methoxypropyl OCH₂.

  • δ 1.70 ppm (m, 2H): Methoxypropyl CH₂.

IR Absorptions:

  • 3320 cm⁻¹: N-H stretch (carbamate).

  • 1705 cm⁻¹: C=O stretch (carbamate).

  • 1100 cm⁻¹: C-O-C (methoxy).

Challenges and Solutions

Challenge Solution
Amine Over-Alkylation Use of bulky bases (e.g., DIPEA).
Solvent Residuals Azeotropic drying with toluene.
Low Crystallinity Seeding with pure product.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

  • Photocatalytic Carbamate Formation: Utilizes visible light and Ru(bpy)₃²⁺ for radical-based pathways .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxypropyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzyl amines.

Scientific Research Applications

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of benzyl carbamates, which differ in substituents and functional groups. Key structural analogs include:

Compound Name Substituent/R-Group Molecular Formula Key Features Reference
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate -(3-methoxypropyl)carbamoylmethyl C₁₄H₁₉N₂O₅ Methoxypropyl chain; high purity (96%)
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate (2n) -2-tert-butoxy-1-methoxyethyl C₁₆H₂₃NO₅ tert-Butyl protection; low melting point (42–43°C)
Benzyl(3-hydroxypropyl)carbamate -(3-hydroxypropyl) C₁₁H₁₄NO₃ Hydroxypropyl substituent; polar, hygroscopic
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate -(isopropylcarbamoyl)methyl C₁₃H₁₈N₂O₃ Isopropyl group; similarity score 0.82
N-(Benzyloxycarbonyl)hydroxylamine -N-hydroxy C₈H₉NO₃ Hydroxylamine derivative; acidic properties

Physicochemical Properties

  • Melting Points: this compound: No explicit data, but related compounds (e.g., 2s, 2t in ) show melting points ranging from 49.5°C to 155°C, influenced by alkyl chain length and substituent bulkiness . Benzyl(3-hydroxypropyl)carbamate: Likely lower melting point due to hydroxyl group enhancing intermolecular hydrogen bonding .
  • Synthetic Yields :

    • The target compound is synthesized with 96% purity, comparable to analogs like 2m (98% yield) and 2o (97% yield) .
  • Solubility :

    • Methoxypropyl derivatives (e.g., target compound) exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to hydroxypropyl analogs, which may require polar solvents due to hydrogen bonding .

Research Findings and Challenges

  • Synthetic Challenges :

    • Introducing the methoxypropyl chain requires precise control to avoid side reactions, as seen in , where high yields (92–99%) are achieved via optimized coupling conditions .
    • Hydroxypropyl analogs () face purification challenges due to polarity, necessitating chromatography or recrystallization .

Biological Activity

Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterase enzymes. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various organic reactions involving benzyl carbamates and methoxypropyl derivatives. The synthesis typically involves the reaction of benzyl isocyanate with 3-methoxypropylamine, followed by purification processes such as recrystallization or chromatography.

Cholinesterase Inhibition

The primary biological activity of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that various carbamate derivatives exhibit differing levels of inhibitory potency against these enzymes.

Table 1: Inhibitory Potency of Related Carbamates

Compound NameIC50 (µM) AChEIC50 (µM) BChESelectivity Index
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate36.0522.232.26
This compoundTBDTBDTBD
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate32.01TBDTBD

Note: TBD indicates values that need to be determined through further studies.

The selectivity index is crucial as it indicates the preference of a compound for inhibiting one enzyme over the other, which can be important for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the benzene ring significantly affects the inhibitory potency against cholinesterases. For instance, electron-donating groups like methoxy enhance activity, while bulky substituents can reduce it. The spatial arrangement and electronic characteristics of substituents are critical in determining binding affinity to the enzyme active sites.

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant AChE inhibition. For example, a study indicated that certain synthesized carbamates showed IC50 values ranging from 20 to 40 µM against AChE, reflecting moderate potency comparable to established inhibitors like rivastigmine and galantamine .

Toxicity and Safety

Preliminary toxicity assessments suggest that derivatives of benzyl carbamates are non-mutagenic and exhibit favorable safety profiles in standard assays. The Ames test results indicated negative outcomes for mutagenicity, suggesting potential for safe therapeutic use .

Q & A

How can the crystal structure of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate be resolved using X-ray crystallography?

Advanced Research Focus : Structural refinement and validation.
Methodological Answer :
X-ray crystallography requires high-quality single crystals and computational tools like SHELXL for refinement. SHELXL employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors . For visualization, ORTEP-III generates thermal ellipsoid plots to assess positional uncertainty and molecular geometry . Challenges include resolving disordered moieties (e.g., the 3-methoxypropyl group), which may require constraints or split-site modeling. Validation metrics (R-factor, electron density maps) should align with IUCr standards to ensure accuracy.

What synthetic strategies optimize the yield of this compound while minimizing side reactions?

Advanced Research Focus : Reaction kinetics and purification.
Methodological Answer :
A two-step carbamate coupling is common:

Activation : React 3-methoxypropylamine with chloroacetyl chloride to form the carbamoylmethyl intermediate.

Protection : Use benzyl chloroformate under Schotten-Baumann conditions (pH 8–9, 0–5°C) to introduce the benzyl group.
Key parameters:

  • Temperature control to suppress hydrolysis of the chloroformate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
    Yields >90% are achievable, as demonstrated in analogous carbamate syntheses .

How can discrepancies in ¹H/¹³C NMR data for synthesized derivatives be systematically resolved?

Advanced Research Focus : Analytical chemistry and spectral interpretation.
Methodological Answer :
Discrepancies often arise from diastereotopic protons or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Resolve overlapping signals by altering sample temperature (e.g., –20°C to 80°C).
  • COSY/HSQC : Correlate proton-proton and proton-carbon couplings to assign ambiguous peaks.
  • Computational Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
    For example, the methoxypropyl chain’s methylene protons may split into complex multiplets; deuterated DMSO can simplify splitting via solvent-induced shifts .

What computational approaches predict the compound’s stability under hydrolytic conditions?

Advanced Research Focus : Molecular modeling and degradation pathways.
Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate aqueous environments (e.g., TIP3P water model) to track hydrolysis of the carbamate bond. Force fields like CHARMM or AMBER parameterize bond dissociation energies.
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics identifies transition states for hydrolysis.
  • Accelerated Stability Testing : Combine simulations with empirical pH-rate profiling (e.g., buffer solutions at pH 1–13, 40–80°C). Data from similar carbamates suggest hydrolytic lability at pH >10 .

How can air-sensitive intermediates during synthesis be handled to prevent degradation?

Advanced Research Focus : Inert atmosphere techniques.
Methodological Answer :

  • Schlenk Line : Conduct reactions under nitrogen/argon using flame-dried glassware.
  • Low-Temperature Quenching : Add reagents like LiAlH₄ at –78°C (dry ice/acetone bath) to control exothermicity .
  • Glovebox Use : For purification of hygroscopic intermediates (e.g., after deprotection with TFA).
    Safety protocols from GHS-compliant SDSs recommend P95 respirators and static-free PPE to mitigate explosion risks .

What strategies validate the compound’s bioactivity in enzyme inhibition assays?

Advanced Research Focus : Biochemical assay design.
Methodological Answer :

  • Target Selection : Prioritize enzymes with conserved carbamate-binding pockets (e.g., serine proteases).
  • IC₅₀ Determination : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays.
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to guide mutagenesis (e.g., active-site Ser→Ala mutants).
  • Negative Controls : Include inactive analogs (e.g., methyl carbamate) to confirm specificity.
    Analogous benzyl carbamates show IC₅₀ values in nM–μM ranges, depending on substituent electronics .

How are reaction mechanisms involving this compound elucidated using isotopic labeling?

Advanced Research Focus : Mechanistic organic chemistry.
Methodological Answer :

  • ¹⁸O Labeling : Hydrolyze the carbamate in H₂¹⁸O; LC-MS detects ¹⁸O incorporation into CO₂ or alcohol byproducts.
  • Deuterium Tracing : Synthesize deuterated 3-methoxypropylamine to track C–N bond cleavage via NMR.
  • Kinetic Isotope Effects (KIE) : Compare kₕ/k_d for proton vs. deuterium at reaction sites. KIE >1 indicates bond-breaking in the rate-determining step.
    Studies on tert-butyl carbamates demonstrate SN2-like mechanisms for carbamate hydrolysis .

What analytical techniques confirm the absence of genotoxic impurities in synthesized batches?

Advanced Research Focus : Regulatory-compliant quality control.
Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities (LOQ <0.1%) using C18 columns and MRM transitions.
  • AMES Test : Assess mutagenicity with Salmonella typhimurium strains (TA98, TA100).
  • Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity.
    Safety data for related carbamates show no IARC carcinogenicity classification, but residual benzyl chlorides require stringent monitoring .

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